Diethyl Phthalate

Catalog No.
S561342
CAS No.
84-66-2
M.F
C12H14O4
C6H4(COOC2H5)2
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl Phthalate

CAS Number

84-66-2

Product Name

Diethyl Phthalate

IUPAC Name

diethyl benzene-1,2-dicarboxylate

Molecular Formula

C12H14O4
C6H4(COOC2H5)2
C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

FLKPEMZONWLCSK-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride
MISCIBLE WITH VEGETABLE OILS
Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents
Miscible with many organic solvents
In water, 1,080 mg/L at 25 °C
Solubility in water at 25Â °C: none
(77 °F): 0.1%

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Diethyl Ester; 1,2-Benzenedicarboxylic Acid Diethyl Ester; Phthalic Acid Diethyl Ester; Anozol; DEP; Diethyl 1,2-Benzenedicarboxylate; Diethyl Phthalate; Ethyl Phthalate; NSC 8905; Neantine; Palatinol A; Phthalol; Pla

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC

The exact mass of the compound Diethyl phthalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.00 mmiscible with ethanol, ethyl ether. soluble in acetone, benzene, carbon tetrachloridemiscible with vegetable oilsmiscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solventsmiscible with many organic solventsin water, 1,080 mg/l at 25 °csolubility in water at 25 °c: none(77°f): 0.1%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8905. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Denaturant; Film forming; Hair conditioning; Plasticiser; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl Phthalate (DEP, CAS 84-66-2) is a low-molecular-weight phthalate ester characterized by its low dynamic viscosity, moderate volatility, and exceptional solvent power. Unlike higher-molecular-weight phthalates primarily used for polyvinyl chloride (PVC) plasticization, DEP is uniquely suited for cellulose-based polymers and fine liquid formulations. Its specific physicochemical profile—including a viscosity of approximately 13.4 cP and a vapor pressure of ~1.0 × 10⁻³ mmHg at 25 °C—makes it a critical functional additive in applications where controlled evaporation, high polymer compatibility, and easy liquid processing are strictly required [1].

Substituting DEP with more common, higher-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP) or Diisononyl phthalate (DINP) routinely results in formulation failure. DEHP is highly hydrophobic, significantly more viscous, and fundamentally lacks the specific solvation capacity required to plasticize cellulose acetate, leading to rapid plasticizer exudation and material opacity. Conversely, substituting DEP with lighter esters or standard carriers (such as ethanol or dipropylene glycol) fails to provide the precise vapor-pressure suppression needed for effective fragrance fixation. Consequently, DEP cannot be generically replaced without compromising phase stability, evaporation kinetics, or core polymer compatibility[1].

Superior Solvation and Compatibility Limit in Cellulose Acetate

Diethyl Phthalate (DEP) serves as a primary plasticizer for cellulose acetate, offering complete compatibility and high solvation power. In contrast, higher-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP) exhibit poor compatibility with cellulose esters, leading to rapid exudation and phase separation. This specific solvation profile makes DEP irreplaceable for manufacturing clear, flexible cellulose acetate films and fibers [1].

Evidence DimensionPolymer Compatibility / Exudation Limit
Target Compound DataComplete compatibility with cellulose acetate (no exudation)
Comparator Or BaselineDEHP (incompatible, rapid exudation from cellulose acetate)
Quantified DifferenceQualitative phase stability vs. macroscopic phase separation
ConditionsCellulose acetate film formulation and thermal processing

Buyers producing cellulose-based plastics or coatings must select DEP over standard PVC plasticizers like DEHP to prevent material failure and ensure optical clarity.

Controlled Vapor Pressure for Optimal Fragrance Fixation

As a fragrance fixative, DEP provides an optimal balance of volatility, with a vapor pressure of approximately 1.0 × 10⁻³ mmHg at 25 °C. This is significantly lower than standard carriers like ethanol, allowing it to retard the evaporation of highly volatile top notes. Compared to heavier phthalates like DEHP (vapor pressure ~1.0 × 10⁻⁷ mmHg), DEP is volatile enough to release the scent profile gradually without completely suppressing aromatic diffusion [1].

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data~1.0 × 10⁻³ mmHg
Comparator Or BaselineDEHP (~1.0 × 10⁻⁷ mmHg)
Quantified Difference~4 orders of magnitude higher vapor pressure than DEHP
ConditionsStandard ambient temperature (25 °C)

Formulators must procure DEP to achieve the exact evaporation kinetics required for long-lasting fine fragrances, a balance unachievable with ultra-low-volatility plasticizers.

Low Dynamic Viscosity for Liquid Formulation Processing

DEP exhibits a low dynamic viscosity of approximately 13.4 cP at 25 °C, making it highly processable in liquid formulations, aerosols, and printing inks. In direct comparison, DEHP has a significantly higher viscosity of ~57.9 cP at room temperature. This lower viscosity reduces the energy required for pumping and mixing, ensuring uniform distribution in low-viscosity cosmetic and industrial blends[1].

Evidence DimensionDynamic Viscosity at 25 °C
Target Compound Data~13.4 cP
Comparator Or BaselineDEHP (~57.9 cP)
Quantified Difference~4.3x lower dynamic viscosity
ConditionsStandard ambient temperature (25 °C)

Procurement for high-throughput liquid manufacturing should prioritize DEP to maintain low formulation viscosity and minimize mechanical mixing overhead.

Enhanced Aqueous Solubility for Multi-Phase Systems

While most phthalates are highly hydrophobic, DEP possesses a moderate water solubility of approximately 1,080 mg/L at 25 °C. This is drastically higher than DEHP, which is practically insoluble in water (~0.28 mg/L). This distinct solubility profile allows DEP to be incorporated more easily into oil-in-water emulsions, aqueous cosmetic preparations, and specialized industrial coatings where higher-molecular-weight phthalates would immediately phase-separate[1].

Evidence DimensionWater Solubility at 25 °C
Target Compound Data~1,080 mg/L
Comparator Or BaselineDEHP (~0.28 mg/L)
Quantified Difference~3,850x higher aqueous solubility
ConditionsStandard ambient temperature (25 °C) in deionized water

For aqueous or emulsion-based formulations, DEP is a mandatory selection over DEHP to ensure phase stability and prevent product separation.

Cellulose Acetate Film and Fiber Production

Due to its exceptional solvation power and compatibility limit, DEP is the plasticizer of choice for manufacturing cellulose acetate films, photographic films, and synthetic fibers. It prevents the exudation and opacity issues that occur when using standard PVC plasticizers like DEHP [1].

Fine Fragrance and Cosmetic Fixatives

Leveraging its specific vapor pressure (~1.0 × 10⁻³ mmHg), DEP is widely procured as a fixative in perfumes and colognes. It retards the evaporation of highly volatile aromatic compounds, extending scent longevity without suppressing the overall diffusion profile[1].

Low-Viscosity Industrial Inks and Coatings

DEP’s low dynamic viscosity (~13.4 cP) makes it an ideal solvent and plasticizer for printing inks, lacquers, and specialized coatings where maintaining a fluid, easily pumpable formulation is critical for high-throughput application [1].

Aqueous Emulsion Formulations

Because DEP exhibits a significantly higher aqueous solubility (~1,080 mg/L) than heavier phthalates, it is highly suitable for multi-phase systems, including oil-in-water cosmetic emulsions and water-based industrial adhesives, ensuring long-term phase stability[1].

Physical Description

Diethyl phthalate appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products.
Liquid
Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH]
COLOURLESS OILY LIQUID.
Colorless to water-white, oily liquid with a very slight, aromatic odor.
Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide]

Color/Form

Colorless oily liquid
Colorless to water-white, oily liquid.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

222.08920892 Da

Monoisotopic Mass

222.08920892 Da

Boiling Point

568 °F at 760 mmHg (NTP, 1992)
295 °C
295Â °C
563 °F

Flash Point

284 °F (NTP, 1992)
161 °C
322 °F (161 °C) (Open cup)
117Â °C c.c.
284 °F
(oc) 322 °F

Heavy Atom Count

16

Taste

Bitter disagreeable taste

Vapor Density

7.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 7.7
7.66

Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink
1.120 at 25 °C/25 °C
Relative density (water = 1): 1.1
1.12

LogP

2.42 (LogP)
log Kow = 2.47
2.47

Odor

Practically odorless
Odorless
Very slight, aromatic odor.

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

27 °F (NTP, 1992)
-40.5 °C
-67 - -44Â °C
-41 °F

UNII

UF064M00AF

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1666 of 1762 companies (only ~ 5.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

1 mmHg at 227.8 °F ; 5 mmHg at 285.3 °F (NTP, 1992)
0.002 [mmHg]
2.1X10-3 mm Hg at 25 °C
0.002 mmHg at 77 °F
(77 °F): 0.002 mmHg

Pictograms

Irritant

Irritant

Other CAS

84-66-2
68988-18-1

Absorption Distribution and Excretion

Absorption of diethyl phthalate and three other phthalates (dimethyl, dibutyl, and di(2-ethylhexyl)) was measured using human epidermal skin obtained from the abdominal skin of 11 cadavers (mostly females 55 years of age or older) and subcutaneous fat removed in vitro. Epidermal membranes were set up in glass diffusion cells, and their permeability to tritiated water was measured to establish the integrity of the skin. Lag time for absorption of diethyl phthalate was 6 hr, and the steady-state absorption rate was 12.8 ug/sq cm per hour.
Percutaneous absorption of diethyl phthalate was evaluated in vitro in flow-through diffusion cells using human breast skin. Neat chemical (16-21 mg/sq cm) was applied over 72 hr to the epidermal surface of the skin, which was either uncovered or covered. The absorption of diethyl phthalate through skin was 3.9% and 4.8% of the applied doses for covered and uncovered conditions, respectively. The interindividual variation was 4-fold, ranging from 1.6% (SD 1.2) (n = 3) to 8.7% (SD 3.9) (n = 6) among skin donors.
This study examined the extent of dermal absorption of a series of phthalate diesters in the rat. Those tested were dimethyl, diethyl, dibutyl, diisobutyl, dihexyl, di(2-ethylhexyl), diisodecyl, and benzyl butyl phthalate. Hair from a skin area (1.3 cm in diameter) on the back of male F344 rats was clipped, the 14(C)phthalate diester was applied in a dose of 157 mumol/kg, and the area of application was covered with a perforated cap. The rat was restrained and housed for 7 days in a metabolic cage that allowed separate collection of urine and feces. Urine and feces were collected every 24 hr, and the amount of (14)C excreted was taken as an index of the percutaneous absorption. At 24 hr, diethyl phthalate showed the greatest excretion (26%). As the length of the alkyl side chain increased, the amount of (14)C excreted in the first 24 hr decreased signficantly. The cumulative percentage dose excreted in 7 days was greatest for diethyl, dibutyl, and diisobutyl phthalate, about 50-60% of the applied (14)C; and intermediate (20-40%) for dimethyl, benzyl butyl, and dihexyl phthalate. Urine was the major route of excretion of all phthalate diesters except for diisodecyl phthalate. This compound was poorly absorbed and showed almost no urinary excretion. After 7 days, the percentage dose for each phthalate that remained in the body was minimal showed no specific tissue distribution. Most of the unexcreted dose remained in the area of application. These data show that the structure of the phthalate diester determines the degree of dermal absorption. Absorption maximized with diethyl phthalate and then decreased significantly as the alkyl side chain length increased.
(14)C-Carboxy-labelled diethyl phthalate (2850 mg/kg body weight) was administered intraperitoneally to a group of 13 pregnant rats on either day 5 or day 10 of gestation. The results showed that radioactivity in the maternal blood peaked during the first 24 hr, then diminished quickly. A similar pattern was observed in amniotic fluid and fetal tissues. The reduction in concentration of (14)C from these tissues as a function of time was found to fit a first-order excretion curve. From this model curve, the half-life was calculated to be 2.22 days for diethyl phthalate. Radioactivity from (14)C-diethyl phthalate is transmitted across the placenta from mother to fetus for at least 15 days post-injection. (14)C radioactivity was widely distributed and was detected (<1%) in maternal blood, placenta, amniotic fluid, and developing fetuses at all gestational stages investigated.
For more Absorption, Distribution and Excretion (Complete) data for DIETHYL PHTHALATE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Diethyl phthalate (10 or 100 mg) was administered to each of three Wistar rats by stomach intubation. Daily urine collections were analyzed for 10 days by GC-MS. For both doses, 77-78% of the administered dose was excreted in urine within 24 hr as monoester derivative (67-70% of the dose), phthalic acid (8-9% of the dose), or parent compound (0.1-0.4%), and about 85-93% was excreted within 1 week after administration.
Using in vitro preparations of rat, baboon, and human tissues, /investigators/ demonstrated that DEP was hydrolyzed to the monoester. Further hydrolysis of the monoester and its conjugation with glucuronic acid are consistent with the biotransformation pathways for related phthalates.
The first step of metabolism involves hydrolysis to a monoester derivative. This was seen in the in vitro metabolism of (14)C-diethyl phthalate (5-mmol/L solution) by hepatic and small intestine preparations from a rodent (rat), a nonrodent (ferret), and a nonhuman primate (baboon). Hepatic postmitochondrial supematant and intestinal preparations from the rat, baboon, and ferret were able to catalyze the hydrolysis of diethyl phthalate to its monoester derivative. Enzyme activity was expressed as micromoles of product formed per hour per gram of liver (umol/hour/g) or per milligram of intestinal mucosal cell protein (umol/hour/mg). Quantitative species differences were observed in the hepatic and intestinal studies. In the hepatic studies, diethyl phthalate hydrolase activity decreased in the following order: baboon (516 umol/hour/g) > rat (231 umol/hour/g) > ferret (45.9 umol/hour/g). In the intestinal preparation, diethyl phthalate hydrolase activity decreased in the same order: baboon (4.33 umol/hour/mg) > rat (0.648 umol/hour/mg) > ferret (0.053 umol/hour/mg). Studies were also performed with samples of human duodenum and jejunum tissues. As with the three animal species, human intestinal preparations were also active in the metabolism of diethyl phthalate. The results obtained with human intestinal preparations were expressed as nanomoles of product formed per hour per milligram of intestinal protein (nmol/hour/mg). In the human intestinal preparation, the diethyl phthalate hydrolase activity was 31.2-153 nmol/hour/mg in the duodenum and 129 nmol/hour/mg in the jejunum. Similarly, of the tissues from three rat and one human studied in vitro, the rat small intestine hydrolyzed the greatest amount (36.4%) of diethyl phthalate in a 16-hour period. These results show a qualitative species similarity in the hydrolytic metabolism of diethyl phthalate in humans, a rodent, a nonrodent, and a nonhuman primate.
Once formed, the monoester derivative can be further hydrolysed in vivo to phthalic acid and excreted or conjugated to glucuronide and excreted; the terminal or next-to-last carbon atom in the monoester can be oxidized to an alcohol and excreted; or the alcohol can be successively oxidized to an aldehyde, ketone, or carboxylic acid and excreted.
For more Metabolism/Metabolites (Complete) data for DIETHYL PHTHALATE (8 total), please visit the HSDB record page.
Diethyl phthalate is hydrolyzed to its monoester derivative by diethyl phthalate hydrolase. Once formed, the monoester derivative can be further hydrolyzed in vivo to phthalic acid or conjugated to glucuronide, both of which can then be excreted. The terminal or next-to-last carbon atom in the monoester can also be oxidized to an alcohol, which can be excreted as is or first oxidized to an aldehyde, ketone, or carboxylic acid. The monoester and oxidative metabolites are excreted in the urine and faeces. (L1900, A2884)

Associated Chemicals

1,2-Benzenedicarboxylic acid, monoethyl ester; 2306-33-4

Wikipedia

Diethyl_phthalate

Biological Half Life

(14)C-Carboxy-labelled diethyl phthalate (2850 mg/kg body weight) was administered intraperitoneally to a group of 13 pregnant rats on either day 5 or day 10 of gestation. ... The half-life was calculated to be 2.22 days for diethyl phthalate.
In fish, the half-life may be as short as 1.5 hr, yielding 99% clearance in 24 hr. /Phthalate esters/

Use Classification

Chemical Classes -> Phthalates
Fragrance Ingredients
Cosmetics -> Plasticiser; Denaturant; Hair conditioning; Solvent; Film forming

Methods of Manufacturing

By reacting phthalic anhydride with ethanol followed by careful purification

General Manufacturing Information

Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
1,2-Benzenedicarboxylic acid, 1,2-diethyl ester: ACTIVE

Analytic Laboratory Methods

Method 8060: Phthalate Esters. This method provides gas chromatographic conditions for the detection of ppb levels. For diethyl phthalate the method detection limit for ECD is 0.49 ug/l and for FID is 31 ug/l, the average recovery range for four measurements is 1.9-33.4 ug/l, and the limit for the standard deviation is 9.0 ug/l.
Method 8250: Gas Chromatography/Mass Spectrometry for Semivolatile Organics, Packed Column Technique. This gas chromatography/mass spectrometry method is used to determine the concentration of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soils, and ground water. The practical quantitation limit for determining an individual compound is approximately 1 mg/kg (wet weight) for soil/sediment samples, 1-200 mg/kg for wastes, and 10 ug/l for ground water samples. Under the prescribed conditions, diethyl phthalate has a detection limit of 1.9 ug/l, a range for the average recovery of four measurements of >0-100.0 ug/l, and a limit for the standard deviation of 26.5 ug/l.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: diethyl phthalate; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: diethyl phthalate; Matrix: wastewater and other waters; Detection Limit: 0.49 ug/L.
For more Analytic Laboratory Methods (Complete) data for DIETHYL PHTHALATE (14 total), please visit the HSDB record page.

Storage Conditions

Storage temp: ambient; venting: open.
Store in tightly closed containers in a cool, well-ventilated area away from heat and oxidizing agents (such as permanganates, nitrates, peroxides, chlorates, perchlorates, and peroxides). Metal containers involoving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparkling tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Whenever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Stability Shelf Life

STABLE TO LIGHT

Dates

Last modified: 08-15-2023

Simultaneous removal of nitrate and diethyl phthalate using a novel sponge-based biocarrier combined modified walnut shell biochar with Fe

Liang Xu, Junfeng Su, Tingling Huang, Guoqing Li, Amjad Ali, Jun Shi
PMID: 34030419   DOI: 10.1016/j.jhazmat.2021.125578

Abstract

A novel biological carrier combining sponge and modified walnut shell biochar with Fe
O
(MWSB@Fe
O
) was fabricated to achieve simultaneous removal of nitrate and diethyl phthalate (DEP). The optimal reaction conditions of the immobilized bioreactor were: carbon to nitrogen (C/N) ratio of 1.5, Fe
concentration of 20 mg L
, and hydraulic retention time (HRT) of 8 h. Under the optimal conditions and DEP concentration of 800 μg L
, the highest removal efficiency of DEP and nitrate in the immobilized bioreactor with the novel biological carrier were 67.87% and 83.97% (68.43 μg L
h
and 1.71 mg L
h
), respectively. Scanning electron microscopy (SEM) showed that the novel biological carrier in this study carried more bio-sediments which is closely related to the denitrification efficiency. The gas chromatography (GC) data showed that the nitrogen production of the immobilized bioreactor (99.85%) was higher than that of another experimental group (97.84%). Fluorescence excitation-emission matrix (EEM) and Fourier transform infrared spectrometer (FTIR) indicated the immobilized bioreactor emerged more extracellular polymeric substances (EPS) which was related to favourable biological stability under the DEP environment. Moreover, according to high-throughput sequencing data, the Zoogloea sp. L2 responsible for iron-reduction and denitrification was the main strain in this immobilized bioreactor.


Sunlight-driven degradation of diethyl phthalate via magnetically modified biochar catalysts in water: Internal electron transfer mechanism

Kexin Yi, Ming Lei, Liang Peng, Anwei Chen, Si Luo
PMID: 33385662   DOI: 10.1016/j.chemosphere.2020.129366

Abstract

This study presents a one-step synthetic approach for magnetic biochar (MBC) photo-degradation of diethyl phthalate (DEP). The results showed that MBC exhibited better catalytic property for DEP degradation than BC, and its catalytic performance was influenced by the amount of Fe doping. Electron paramagnetic resonance (EPR), quenching experiments, and chemical probe studies confirmed the presence of persistent free radicals (PFRs), hydroxyl radicals (·OH), and superoxide anion radical (·O
) in both of BC and MBC. Solar light promoted the formation of PFRs in BC system, which transferred electrons to oxygen to form ·O
, thus yielding ·OH. On the other hand, electron transfer occurred between PFRs and Fe
for MBC, Fe
played an important role in activation of O
and ·O
production. Subsequently, photo-Fenton reaction was primarily responsible for ·OH formation. This work compared the different generation pathways for ROS between BC and MBC and provides new insight into the possible mediatory roles of BC in O
activation under solar light by transition metals.


Effect of biochar aging and co-existence of diethyl phthalate on the mono-sorption of cadmium and zinc to biochar-treated soils

Tianhong Nie, Xing Yang, Hanbo Chen, Karin Müller, Sabry M Shaheen, Jörg Rinklebe, Hocheol Song, Song Xu, Fengchang Wu, Hailong Wang
PMID: 33385726   DOI: 10.1016/j.jhazmat.2020.124850

Abstract

In this study, the influence of the aging process of pig-(PB) and P. orientalis-(POB) derived biochars on the sorption capacity of the biochar-treated soils for cadmium (Cd) and zinc (Zn) with and without the co-existence of diethyl phthalate (DEP) was investigated. Additionally, the surface and internal characteristics of biochars were determined before and after their aging in soils. The PB-treated soil had a higher sorption capacity for Cd
and Zn
than the POB-treated soil. The sorption capacity of the biochar-treated soils for Cd
and Zn
increased with biochar application rates. After aging, the abundance of oxygen-containing functional groups on the biochar surface, and the pH and organic carbon content of the biochar-treated soils significantly increased, thereby improving the sorption capacity for Cd
and Zn
. The sorption capacities of biochar-treated soils for Cd
and Zn
followed the order of 1-month aging > 6-month aging > fresh. The co-existence of DEP enhanced the sorption capacity of the fresh biochar-treated soils for Cd
and Zn
, whereas this enhancing effect disappeared for the aged biochar treatments. Our findings provide insights into the interactions between mixed contaminants in biochar-amended soils and the long-term efficacy of biochar treatments on metal sorption to soils.


Associations of dermal diethyl phthalate level with changes in lung function test value mediated by absolute eosinophil count: A panel study of adults in southern Taiwan

Chih-Wen Wang, Da-Wei Wu, Szu-Chia Chen, Huang-Chi Chen, Hung-Hsun Lin, Hung Su, Jen-Taie Shiea, Wen-Yi Lin, Chih-Hsing Hung, Chao-Hung Kuo
PMID: 33345897   DOI: 10.1016/j.envres.2020.110613

Abstract

Phthalate concentrations in indoor and outdoor dust are associated with respiratory disease. Both immunoglobulin E (IgE) and eosinophil count are associated with airway inflammation from exposure to environmental allergens. Dermal phthalate level can be used as a matrix for assessing personal exposure through direct absorption from the air, particle deposition, or contact with contaminated products. However, the association between dermal phthalate level and changes in lung function test values, as mediated by immunological response, remains unclear. In total, 237 adults in southern Taiwan were recruited. Spirometry measurements (in L) of forced expiratory volume in 1 s (FEV1) and forced vital capacity (FVC) were taken on visits 1 (2016-2018) and 2 (2019). Dermal phthalate level, absolute eosinophil count, and IgE level were recorded on visit 1. Mean changes in FVC and FEV1 decrease pear year, as determined through pairwise comparisons, were significant (
FVC
: -0.46, 95% CI: -0.51, -0.41; p < 0.001;
FEV1
: -0.37, 95% confidence interval [CI]: -0.41, -0.34; p < 0.001). For FEV1 decrease, log-unit increases in dermal diethyl phthalate (DEP) were positively associated with
FEV1
(β = 0.096; 95% CI: 0.042, 0.150; p = 0.001) and negatively associated with absolute eosinophil count (β= -0.201; 95% CI: -0.380, -0.023; p= 0.027). Log-unit increases in absolute eosinophil count were negatively associated with
FEV1
(β= -0.109; 95% CI: -0.150, -0.068; p < 0.001). Absolute eosinophil count mediated 19.70% of the association between dermal DEP level and
FEV1
. For FVC decrease, log-unit increases in dermal DEP were positively associated with
FVC
(β = 0.095; 95% CI: 0.035, 0.155; p = 0.002) and negatively associated with absolute eosinophil count (β = -0.243; 95% CI: -0.427, -0.060; p = 0.010). Log-unit increases in absolute eosinophil count were negatively associated with
FVC
(β= -0.122; 95% CI: -0.168, -0.076; p < 0.001). Absolute eosinophil count mediated 29.98% of the association between dermal DEP level and
FVC
. The results suggest that dermal DEP level is positively associated with changes in lung function test values and is mediated by absolute eosinophil count.


Nano Fe

Zhaoyue Sun, Lisha Feng, Guodong Fang, Longgang Chu, Dongmei Zhou, Juan Gao
PMID: 33334520   DOI: 10.1016/j.jes.2020.08.019

Abstract

Nano-Fe
O
embedded in montmorillonite particles (Fe-Mt) were prepared to degrade diethyl phthalate (DEP) with citric acid (CA) under xenon light irradiation. Compared to pristine montmorillonite (Na-Mt), the embedding process increased 14.5-fold of iron content and 1.8-fold of specific surface area. The synthesized Fe-Mt have more oxygen vacancies than Fe
O
nanoparticles (nFe
O
), which could induce more reactive oxygen species (ROSs) generation in the presence of CA under xenon lamp irradiation. Fe-Mt with CA enhanced photo-assisted degradation of DEP 2.5 times as compared to nFe
O
with CA. Quenching experiments, electron paramagnetic resonance (EPR) spectroscopy and identification of products confirmed that surface-bound •OH was the main radical to degrade DEP. Common anions (i.e., NO
, CO
, Cl
) and humic acid could compete •OH with DEP and cause slower degradation of DEP. The removal efficiency of DEP was more than 56% with Fe-Mt after three recycles, and the dissolved Fe concentration from Fe-Mt was below 75 μmol/L, indicating Fe-Mt had a good stability as a catalyst. Fe-Mt together with CA appeared to be a promising strategy to remove organic pollutants in surface water, or topsoil under solar irradiation.


Sorption of diethyl phthalate and cadmium by pig carcass and green waste-derived biochars under single and binary systems

Hanbo Chen, Peng Qin, Xing Yang, Amit Bhatnagar, Sabry M Shaheen, Jörg Rinklebe, Fengchang Wu, Song Xu, Lei Che, Hailong Wang
PMID: 33307079   DOI: 10.1016/j.envres.2020.110594

Abstract

Potentially toxic elements (PTEs) and phthalic acid esters (PAEs) often coexist in contaminated soils. Their co-existence may affect the mutual sorption behavior, and thereby influence their bioavailability and fate in soils. To our best knowledge, the impacts of plant-and animal-derived biochar on the competitive sorption-desorption of PTEs and PAEs in soils with different organic carbon content have not been studied up to date. Therefore, in this study, batch sorption-desorption experiments were conducted to investigate the influence of biochars derived from pig carcass and Platanus orientalis branches on the mono- and competitive sorption of cadmium (Cd
) and diethyl phthalate (DEP) in soils with high (HS) and low (LS) organic carbon content. The DEP sorption was well described by Freundlich isotherm model, while Cd
sorption fitted better with the Langmuir isotherm model. Application of both biochars enhanced soil sorption of DEP, which increased as the application doses increased. The HS showed a stronger affinity to both DEP and Cd
than the LS. In the LS, the pig carcass biochar (PB) addition was more effective to increase the sorption capacity of Cd
and DEP and to reduce their desorption than woody biochar (WB) treatments. Moreover, the co-existing of Cd
could reduce the sorption of DEP, especially in the LS. The presence of DEP enhanced Cd
sorption in LS treated by both biochars, but the sorption of Cd
was suppressed with DEP addition in the PB-amended HS. In conclusion, the soil sorption capacity of DEP and Cd
was affected by biochar type, application dose and soil organic carbon content. The reciprocal effect between DEP and Cd
was also a crucial factor influencing their sorption/desorption by biochar. Therefore, PB and WB, especially PB, can be used for metal/DEP immobilization due to enhanced sorption. This approach is applicable for future remediation of soils contaminated by PTEs and PAEs.


Occurrence and emission of phthalates, bisphenol A, and oestrogenic compounds in concentrated animal feeding operations in Southern China

Huan-Yu Tao, Jiawei Zhang, Jianghong Shi, Wei Guo, Xiaowei Liu, Mengtao Zhang, Hui Ge, Xiao-Yan Li
PMID: 33254396   DOI: 10.1016/j.ecoenv.2020.111521

Abstract

Phthalates (PAEs), bisphenol A (BPA), and oestrogenic compounds have become major concerns due to their endocrine-disrupting effect. However, few studies related to the occurrence of PAEs, BPA, and oestrogen in food and compost from different growth age livestock have been conducted. In this study, faeces, urine and food samples were collected from a typical livestock (cow) and a special livestock (pigeon) from concentrated animal feeding operations (CAFOs). The daily total oestrogen excretion of a single cow ranged from 192 μg/day to 671 μg/day, which was significantly higher than that of a single pigeon (0-0.01 μg/day). Conjugated oestrogens represented 22.0-46.0% of the total oestrogens excreted from cow faeces and 80.7-91.8% of those from cow urine, indicating that the form of the excreted oestrogens depends on the livestock species and type of excrement. BPA was all detected in all livestock manure and food, and the concentration in pigeon was 9.2-40.2 ng/g and 23.1 ng/g respectively, while that in cattle was 50.5-72.0 ng/g and 41.1 ng/g respectively. The results indicated that the food is significant sources of BPA entering the process of cow and pigeon breeding. Diethyl phthalate (DEP) was detected at high frequency in pigeon faeces samples, suggesting that pigeons were highly exposed to these plasticisers. The total oestradiol equivalent quantity (EEQt) of livestock origin in aquatic environments was estimated to be 2.99 ng/L, which was higher than the baseline hazard value (1 ng/L) (Xu et al., 2018). The study provides data on the emissions and sources of PAEs, BPA, and oestrogenic compounds from different livestock in CAFOs and demonstrates that food is a significant source of BPA entering livestock.


Catalytic effect of γ-Al(OH)

Jasiel A Ruiz, Julia Liliana Rodríguez, Tatiana Poznyak, Isaac Chairez, Jaime Dueñas
PMID: 32829431   DOI: 10.1007/s11356-020-10522-8

Abstract

Diethyl phthalate (DEP) is a pollutant which can be found on soils as a result of its widespread application in plastic industry. Soil contaminated with DEP requires the application of different chemical methods to attain its remediation. Among these methods, ozonation has proven to be effective against toxic soil pollutants. The presence of metal oxides in soil is a possible source of catalytic effect. In this study, it was analyzed the catalytic effect of goethite (α-FeOOH), hematite (α-Fe
O
), and gibbsite (γ-Al(OH)
) in combination with O
to achieve DEP decomposition. The DEP elimination efficiency by ozonation on the sand increased according to the following order: without catalyst < γ-Al(OH)
< α-Fe
O
< α-FeOOH. Among these three oxides, goethite has the highest OH groups density. The reaction of OH groups and O
favors the formation of oxidant species, such as O

and OH•. The effect of the moisture content, the catalyst concentration, and the type of soil (sand and calcined soil) were also studied. The latter had a significant influence on the total organic carbon (TOC) removal. The mineralization degree was 84% in the O
-soil system, while only 40% was obtained with O
-sand (α-FeOOH) in dry sand after 8 h of treatment. Calcined soil promoted the increase of TOC removal due to the presence of different metal oxides, which were active centers for O
decomposition. The toxicity tests of the three reaction systems (O
-sand, O
-sand (α-FeOOH), and O
-soil) were evaluated on lettuce seed germination before and after DEP ozonation.


Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies

James A Weaver, Brandiese E J Beverly, Nagalakshmi Keshava, Anuradha Mudipalli, Xabier Arzuaga, Christine Cai, Andrew K Hotchkiss, Susan L Makris, Erin E Yost
PMID: 32958228   DOI: 10.1016/j.envint.2020.105848

Abstract

Diethyl phthalate (DEP) is widely used in many commercially available products including plastics and personal care products. DEP has generally not been found to share the antiandrogenic mode of action that is common among other types of phthalates, but there is emerging evidence that DEP may be associated with other types of health effects.
To inform chemical risk assessment, we performed a systematic review to identify and characterize outcomes within six broad hazard categories (male reproductive, female reproductive, developmental, liver, kidney, and cancer) following exposure of nonhuman mammalian animals to DEP or its primary metabolite, monoethyl phthalate (MEP).
A literature search was conducted in online scientific databases (PubMed, Web of Science, Toxline, Toxcenter) and Toxic Substances Control Act Submissions, augmented by review of online regulatory sources as well as forward and backward searches. Studies were selected for inclusion using PECO (Population, Exposure, Comparator, Outcome) criteria. Studies were evaluated using criteria defined a priori for reporting quality, risk of bias, and sensitivity using a domain-based approach. Evidence was synthesized by outcome and life stage of exposure, and strength of evidence was summarized into categories of robust, moderate, slight, indeterminate, or compelling evidence of no effect, using a structured framework.
Thirty-four experimental studies in animals were included in this analysis. Although no effects on androgen-dependent male reproductive development were observed following gestational exposure to DEP, there was evidence including effects on sperm following peripubertal and adult exposures, and the overall evidence for male reproductive effects was considered moderate. There was moderate evidence that DEP exposure can lead to developmental effects, with the major effect being reduced postnatal growth following gestational or early postnatal exposure; this generally occurred at doses associated with maternal effects, consistent with the observation that DEP is not a potent developmental toxicant. The evidence for liver effects was considered moderate based on consistent changes in relative liver weight at higher dose levels; histopathological and biochemical changes indicative of hepatic effects were also observed, but primarily in studies that had significant concerns for risk of bias and sensitivity. The evidence for female reproductive effects was considered slight based on few reports of statistically significant effects on maternal body weight gain, organ weight changes, and pregnancy outcomes. Evidence for cancer and effects on kidney were judged to be indeterminate based on limited evidence (i.e., a single two-year cancer bioassay) and inconsistent findings, respectively.
These results suggest that DEP exposure may induce androgen-independent male reproductive toxicity (i.e., sperm effects) as well as developmental toxicity and hepatic effects, with some evidence of female reproductive toxicity. More research is warranted to fully evaluate these outcomes and strengthen confidence in this database.


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